molecular formula C12H17N3O4S B188322 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide CAS No. 91533-01-6

2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide

货号: B188322
CAS 编号: 91533-01-6
分子量: 299.35 g/mol
InChI 键: ZKUIDNFBWWVULC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C12H17N3O4S and its molecular weight is 299.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide is a compound of significant interest within medicinal chemistry due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its mechanism of action, efficacy against cancer cells, and other biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O4SC_{12}H_{16}N_{2}O_{4}S. The compound features a morpholine ring, a sulfonamide group, and an acetamide moiety, which contribute to its biological activity. The structural characteristics are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and cellular pathways:

  • Enzyme Inhibition : It has been shown to selectively inhibit carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in various tumors. This inhibition disrupts the acid-base balance in cancer cells, leading to reduced proliferation and increased apoptosis .
  • Apoptotic Induction : The compound has demonstrated the ability to induce apoptosis in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7. The mechanism involves increasing the annexin V-FITC positive staining, indicating late-stage apoptosis .

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound:

Compound Cell Line IC50 (μM) Selectivity
This compoundMDA-MB-2311.52 - 6.31High
MCF-71.52 - 6.31High
MCF-10A>10Low

The selectivity against cancer cell lines compared to normal cells indicates its potential as a targeted therapy .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial effects:

Pathogen Inhibition (%) Concentration (μg/mL)
Staphylococcus aureus80.69%50
Klebsiella pneumoniae77.52%50

These results suggest that the compound may also be useful in treating bacterial infections .

Case Studies

  • Triple-Negative Breast Cancer : A study demonstrated that compounds similar to this compound showed significant anti-proliferative effects on MDA-MB-231 cells, with notable apoptosis induction through specific signaling pathways .
  • Carbonic Anhydrase Inhibition : Research indicated that this compound effectively inhibits CA IX with an IC50 value ranging from 10.93 nM to 25.06 nM, demonstrating high selectivity over CA II . This selectivity is critical as it minimizes side effects associated with non-selective inhibitors.

科学研究应用

Pharmaceutical Development

Anticancer Activity
One of the primary applications of 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide is in the development of anticancer therapies. Research indicates that this compound may inhibit specific protein kinases involved in cancer cell proliferation, suggesting its potential as a targeted cancer treatment. The presence of both morpholine and sulfonamide groups enhances its selectivity and potency against cancer cells compared to other similar compounds.

Mechanism of Action
The compound's mechanism appears to involve interaction with cellular membranes, which may affect drug uptake and efficacy. Preliminary studies indicate that it could disrupt critical signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. The unique combination of functional groups allows for specific interactions within biological systems, which can be tailored through structural modifications. For example, variations in the sulfonamide group or morpholine ring can lead to different biological activities or enhanced efficacy against particular cancer types .

Several studies have documented the effectiveness of this compound in preclinical models:

  • In Vitro Studies : Research has shown that this compound significantly inhibits the growth of various cancer cell lines, with IC50 values indicating potent activity against specific targets.
  • In Vivo Efficacy : Animal studies have demonstrated that treatment with this compound leads to reduced tumor size and improved survival rates compared to control groups .

These findings underscore the compound's potential as a viable candidate for further development into a therapeutic agent.

属性

CAS 编号

91533-01-6

分子式

C12H17N3O4S

分子量

299.35 g/mol

IUPAC 名称

2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C12H17N3O4S/c13-20(17,18)11-3-1-10(2-4-11)14-12(16)9-15-5-7-19-8-6-15/h1-4H,5-9H2,(H,14,16)(H2,13,17,18)

InChI 键

ZKUIDNFBWWVULC-UHFFFAOYSA-N

SMILES

C1COCCN1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N

规范 SMILES

C1COCCN1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Key on ui other cas no.

91533-01-6

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。